molecular formula C11H6ClNO4 B1359351 5-(6-Chloronicotinoyl)-2-furoic acid CAS No. 914203-44-4

5-(6-Chloronicotinoyl)-2-furoic acid

Cat. No. B1359351
M. Wt: 251.62 g/mol
InChI Key: AUZVJPFZBBPWSR-UHFFFAOYSA-N
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Description

6-Chloronicotinoyl chloride is a chemical compound with the empirical formula C6H3Cl2NO . It is used in laboratory settings and for the synthesis of various substances .


Synthesis Analysis

6-Chloronicotinoyl chloride can undergo esterification reactions with diethylene glycol and pentaethylene glycol . It can also be used to synthesize other compounds such as [3H]imidacloprid, [3H]acetamiprid, N,N′-(1,4-phenylene)bis(6-(4-aminophenoxy)nicotinamide), 3-acetyl-6-chloropyridine, and 1,3-dipropyl-8(6-chloro-3-pyridyl)xanthine .


Molecular Structure Analysis

The molecular weight of 6-Chloronicotinoyl chloride is 176.00 g/mol . Its structure can be represented by the SMILES string ClC(=O)c1ccc(Cl)nc1 .


Physical And Chemical Properties Analysis

6-Chloronicotinoyl chloride has a melting point of 48-51 °C (lit.) . It is recommended to be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Photocatalysis

5-(6-Chloronicotinoyl)-2-furoic acid plays a role in photocatalysis, as evidenced by research on the oxidation of 2-furoic acid using supported photocatalysts, which include highly crosslinked polymers. This process demonstrates the chemical's utility in synthetic applications involving light-activated reactions (Burguete et al., 2010).

Analytical Chemistry

In analytical chemistry, derivatives of 5-(6-Chloronicotinoyl)-2-furoic acid, such as 6-chloronicotinic acid, are quantified using advanced techniques like gas chromatography-mass spectrometry (GC-MS). This is crucial in measuring trace amounts of these compounds, particularly in human biological samples for occupational exposure studies (Nomura et al., 2013).

Biomass Utilization and Polymer Production

This compound is involved in the transformation of biomass-derived materials into valuable chemicals and polymers. For instance, research has explored the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid, a process significant for biomass utilization and renewable polymer industries (Zhang et al., 2017). Additionally, biocatalytic methods for producing similar compounds highlight the potential of these processes in creating sustainable substitutes for petroleum-derived materials (Yuan et al., 2019).

Chemical Synthesis

In the field of chemical synthesis, 5-(6-Chloronicotinoyl)-2-furoic acid derivatives are synthesized for various applications, including as intermediates in producing esters and other compounds. This demonstrates their versatility in organic synthesis and the potential for creating a wide range of chemical products (Li & Wang, 2002).

Advanced Material Development

The development of advanced materials also involves this chemical, as illustrated by research on scalable methods for producing furan-2,5-dicarboxylic acid, an important component in developing environmentally friendly polymers (Dick et al., 2017).

Fundamental Chemistry and Physics

Fundamental studies in chemistry and physics also utilize this compound, such as research on the effects of carboxylation on the stability and fragmentation of furan rings, providing insight into basic chemical and physical processes (Zawadzki et al., 2020).

Safety And Hazards

6-Chloronicotinoyl chloride is classified as a skin corrosive and serious eye damage hazard . It is recommended to avoid breathing its dust, to wear protective clothing, and to handle it in a well-ventilated area or outdoors .

properties

IUPAC Name

5-(6-chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-9-4-1-6(5-13-9)10(14)7-2-3-8(17-7)11(15)16/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZVJPFZBBPWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641817
Record name 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Chloronicotinoyl)-2-furoic acid

CAS RN

914203-44-4
Record name 5-[(6-Chloro-3-pyridinyl)carbonyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914203-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(6-Chloropyridine-3-carbonyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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